



Application Notes and Protocols: Vildagliptin Impurity A Reference Standard

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Compound of Interest		
Compound Name:	Vildagliptin Impurity A	
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Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. In the synthesis and storage of Vildagliptin, various impurities can arise. Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a potential process-related impurity.[1][2] The availability of a highly purified reference standard for Vildagliptin Impurity A is crucial for the accurate identification and quantification of this impurity in Vildagliptin drug substances and formulations, ensuring their quality, safety, and efficacy.[3][4]

This document provides detailed application notes and protocols for the preparation, purification, and characterization of a **Vildagliptin Impurity A** reference standard.

Experimental Protocols Synthesis of Vildagliptin Impurity A

The synthesis of **Vildagliptin Impurity A** can be accomplished through a multi-step process starting from L-proline and 3-amino-1-adamantanol.[5][6] A common synthetic route involves the initial preparation of an activated L-proline derivative, followed by its coupling with 3-amino-1-adamantanol.



Materials:

- L-proline
- Chloroacetyl chloride
- Tetrahydrofuran (THF)
- Ethyl acetate
- Di-tert-butyl dicarbonate (Boc₂O)
- · Ammonium bicarbonate
- Pyridine
- Acetonitrile (MeCN)
- · Cyanuric chloride
- N,N-Dimethylformamide (DMF)
- 3-amino-1-adamantanol
- Potassium carbonate (K₂CO₃)
- Potassium iodide (KI)
- 2-Butanone
- Sodium bicarbonate (NaHCO₃) solution (5%)
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- · Isopropyl ether

Protocol:



- Synthesis of (S)-1-(Chloroacetyl)pyrrolidine-2-carboxylic acid (3):
 - To a solution of L-proline (10 g, 0.087 mol) in THF (100 mL) in a round-bottomed flask,
 slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.
 - Reflux the mixture with stirring for 2.5 hours.
 - After cooling to room temperature, add water (20 mL) and stir for 20 minutes.
 - Add saturated brine (20 mL) and ethyl acetate (200 mL).
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
 - Combine the organic layers and dry over anhydrous Na₂SO₄.
 - Evaporate the solvent to yield a residue, which is then crystallized from isopropyl ether to afford compound 3.[7]
- Synthesis of (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamide (4):
 - In a flask under an argon atmosphere, mix compound 3 (4 g, 0.021 mol), di-tert-butyl dicarbonate (5.6 mL, 0.026 mol), and ammonium bicarbonate (9.12 g, 0.12 mol) in acetonitrile (40 mL).
 - Add pyridine (0.96 mL, 0.012 mol) in one portion and stir the mixture for 1.5 hours at room temperature.
 - Monitor the reaction by TLC (10% MeOH-CH₂Cl₂).
 - Upon completion, filter the reaction mixture.
 - Evaporate the solvent and crystallize the residue from THF to obtain compound 4.[7]
- Synthesis of (S)-Pyrrolidine-2-carboxamide (5):
 - To a stirred solution of compound 4 (4 g, 0.021 mol) in dry DMF (40 mL), add cyanuric chloride (2 g, 0.011 mol) at 0°C.



- Stir the resulting mixture for 4.5 hours at room temperature.
- Treat the reaction with water (100 mL) and extract with ethyl acetate (100 mL).
- Separate the organic layer, and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Combine the organic layers, wash with 5% sodium bicarbonate and saturated brine solution, and dry over anhydrous Na₂SO₄.
- Evaporate the solvent and crystallize the residue from isopropyl ether to afford compound
 5.[5]
- Synthesis of Vildagliptin Impurity A (1):
 - In a reaction vessel, combine compound 5 with 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide in 2-butanone.
 - Reflux the mixture for approximately 4 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and filter to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin Impurity
 A.

Purification of Vildagliptin Impurity A

Purification of the crude product is essential to obtain a reference standard with high purity. Recrystallization is a common and effective method.

Materials:

- Crude Vildagliptin Impurity A
- Ethyl acetate
- Methanol



- Tetrahydrofuran (THF)
- Acetone
- Silica gel

Protocol 1: Recrystallization

- Dissolve the crude **Vildagliptin Impurity A** in a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and methanol (1:1), by heating.[5]
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization.
- Collect the precipitated crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- · Dry the purified crystals under vacuum.
- Repeat the recrystallization process if necessary to achieve the desired purity. A patent suggests that dissolving the crude product in tetrahydrofuran, heating to reflux, filtering while hot, and then cooling to 0-5°C can yield high-purity material.[8]

Protocol 2: Silica Gel Treatment and Recrystallization

- Dissolve the crude product in a suitable solvent such as acetone or methanol.
- Add silica gel to the solution and stir at 30-40°C for 30-60 minutes.[9][10]
- Filter off the silica gel.
- Concentrate the filtrate and cool to 0-5°C to induce crystallization.[9][10]
- Filter the crystals, wash with cold solvent, and dry under vacuum.[9][10]

Characterization of Vildagliptin Impurity A Reference Standard



The identity and purity of the prepared reference standard must be rigorously confirmed using various analytical techniques.

2.3.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC Conditions:

Parameter	Value
Column	ODS-4 C18 (250 mm x 4.6 mm, 3 μ m) or equivalent
Mobile Phase	Isocratic elution with a mixture of buffer, acetonitrile, and methanol (e.g., 87:10:3 v/v/v)
Buffer: Ammonium dihydrogen orthophosphate and octane sulfonic acid sodium salt at pH 4[11]	
Flow Rate	1.0 mL/min
Column Temperature	50°C
Detection	UV at 210 nm
Injection Volume	10 μL

Protocol:

- Prepare a standard solution of the Vildagliptin Impurity A reference standard in a suitable diluent (e.g., a mixture of 0.1% phosphoric acid and acetonitrile 90:10).[4]
- Inject the solution into the HPLC system.
- Record the chromatogram and determine the purity by calculating the area percentage of the main peak. The purity should be ≥98%.[5]

2.3.2 Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The chemical shifts should be consistent with the structure of (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide. While specific literature values for Vildagliptin Impurity A are scarce, the spectra can be compared with those of Vildagliptin and related structures. For instance, in a related degradant, the H-2 proton of the pyrrolidine ring resonates around 4.60 ppm.[1]
- Mass Spectrometry (MS):
 - Obtain the mass spectrum using a suitable ionization technique (e.g., ESI+).
 - The observed molecular ion peak should correspond to the calculated molecular weight of Vildagliptin Impurity A (C₁₇H₂₇N₃O₃, MW: 321.41).[1] High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[6]
- Infrared (IR) Spectroscopy:
 - Record the IR spectrum and identify characteristic absorption bands for the functional groups present, such as N-H, C=O (amide), and O-H stretching vibrations.

Data Presentation

Table 1: Quantitative Data for Vildagliptin Impurity A Reference Standard



Parameter	Method	Result	Reference
Chemical Name	-	(2S)-1-[2-[(3- Hydroxytricyclo[3.3.1. 1 ³ , ⁷]dec-1- yl)amino]acetyl]-2- pyrrolidine carboxamide	[1]
Molecular Formula	-	C17H27N3O3	[1]
Molecular Weight	-	321.41 g/mol	[1]
Appearance	Visual	White to off-white solid	[2]
Purity	HPLC	≥ 98%	[5]
Melting Point	Capillary Method	Approx. 140-145 °C	[12]
Solubility	-	Soluble in methanol, ethanol, and chloroform	[1][12]

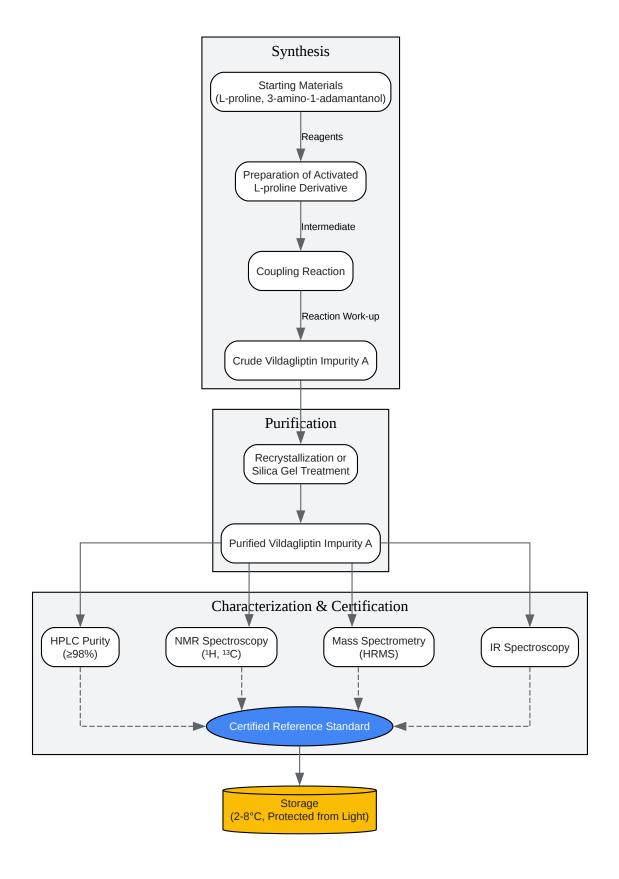
Storage and Stability

Reference standards should be stored under controlled conditions to maintain their integrity and purity over time.

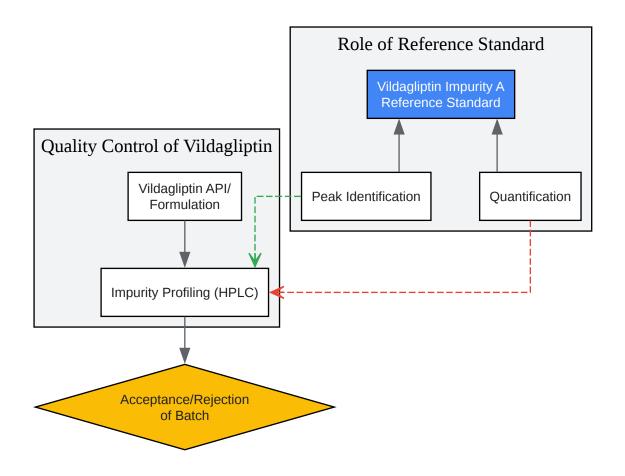
- Storage: Store the **Vildagliptin Impurity A** reference standard at 2-8°C in a well-closed container, protected from light and moisture.[1]
- Stability: Long-term stability studies for Vildagliptin active substance suggest it is stable for up to 60 months under long-term conditions (25°C/60% RH).[13] While specific stability data for Impurity A is not available, it is recommended to re-qualify the reference standard at regular intervals to ensure its continued suitability. Vildagliptin has shown degradation under oxidative and alkaline stress conditions.[2]

Visualizations









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